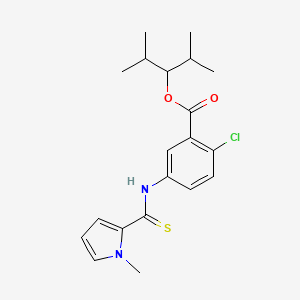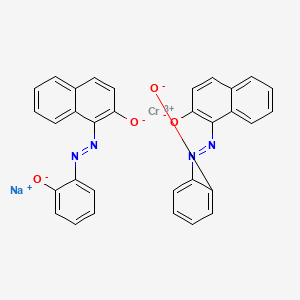
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex compound that features a chromate ion coordinated with two azo ligands. The azo ligands are derived from 2-hydroxyphenyl and 2-naphthol, forming a stable chromate complex. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) typically involves the reaction of sodium chromate with 1-((2-hydroxyphenyl)azo)-2-naphthol under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the formation of the desired complex. The reaction mixture is then purified through crystallization or other separation techniques to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger reactors and more efficient purification methods. The use of continuous flow reactors and automated systems helps in maintaining consistency and quality of the product. The industrial process also involves stringent quality control measures to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The compound can be reduced under specific conditions, leading to the formation of lower oxidation state chromium complexes.
Substitution: The azo ligands can undergo substitution reactions, where other ligands replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield chromium(II) complexes, while oxidation reactions may produce higher oxidation state chromium compounds .
Scientific Research Applications
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biological staining techniques due to its vibrant color.
Medicine: Investigated for potential therapeutic applications, including its use in drug delivery systems.
Industry: Widely used in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) involves its interaction with molecular targets through its chromate ion and azo ligands. The chromate ion can participate in redox reactions, altering the oxidation state of target molecules. The azo ligands can interact with various biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Sodium bis(4-((4-chloro-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
- Sodium bis(4-((5-chloro-2-hydroxyphenyl)azo)naphth[2,1-d]-1,3-oxathiazol-5-ol 3,3-dioxidato(2-))chromate(2-)
- Sodium bis(4-((4-chloro-2-hydroxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
Uniqueness
Sodium bis(1-((2-hydroxyphenyl)azo)-2-naphtholato(2-))chromate(1-) is unique due to its specific azo ligands derived from 2-hydroxyphenyl and 2-naphthol, which confer distinct chemical and physical properties. Its stability and vibrant color make it particularly valuable in industrial applications .
Properties
CAS No. |
75268-76-7 |
|---|---|
Molecular Formula |
C32H20CrN4NaO4 |
Molecular Weight |
599.5 g/mol |
IUPAC Name |
sodium;chromium(3+);1-[(2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/2C16H12N2O2.Cr.Na/c2*19-14-8-4-3-7-13(14)17-18-16-12-6-2-1-5-11(12)9-10-15(16)20;;/h2*1-10,19-20H;;/q;;+3;+1/p-4 |
InChI Key |
WSTZEVMRVSPKJK-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3[O-])[O-].[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


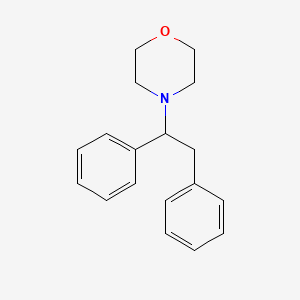

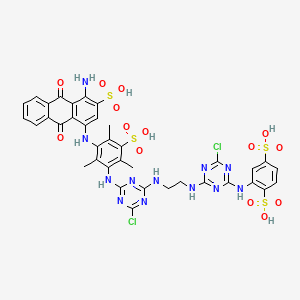

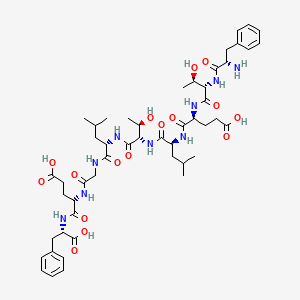
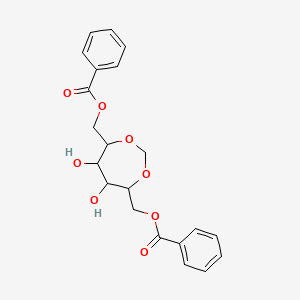


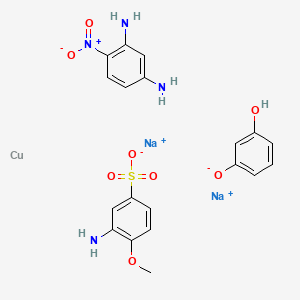
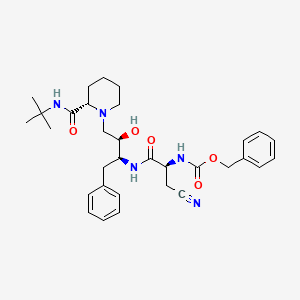
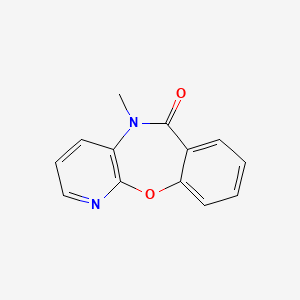
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)
